molecular formula C7H5ClN4 B1416113 2-Chloro-6-(1H-imidazol-1-yl)pyrazine CAS No. 941294-48-0

2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Cat. No.: B1416113
CAS No.: 941294-48-0
M. Wt: 180.59 g/mol
InChI Key: HHEPEXVSWGTIPS-UHFFFAOYSA-N
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Description

2-Chloro-6-(1H-imidazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both chloro and imidazolyl substituents on the pyrazine ring imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine typically involves the nucleophilic substitution reaction of 2,6-dichloropyrazine with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(1H-imidazol-1-yl)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents would be required.

    Substitution Reactions: The compound can undergo electrophilic and nucleophilic substitution reactions at the pyrazine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the imidazole ring.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The chloro and imidazolyl groups can interact with active sites of enzymes or receptors, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Chloro-6-(1H-imidazol-1-yl)pyridine
  • 2-Chloro-6-(1H-imidazol-1-yl)benzene

Comparison: 2-Chloro-6-(1H-imidazol-1-yl)pyrazine is unique due to the presence of both pyrazine and imidazole rings, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-chloro-6-imidazol-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-3-10-4-7(11-6)12-2-1-9-5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEPEXVSWGTIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650570
Record name 2-Chloro-6-(1H-imidazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-48-0
Record name 2-Chloro-6-(1H-imidazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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